(1-tosyl-1H-indol-3-yl)methanol
Overview
Description
(1-Tosyl-1H-indol-3-yl)methanol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. The compound has a molecular formula of C16H15NO3S and a molecular weight of 301.36 g/mol . The tosyl group (p-toluenesulfonyl) attached to the indole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of different disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can affect multiple biochemical pathways and their downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the indole derivative.
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Indole derivatives can interact with transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Indole derivatives could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-tosyl-1H-indol-3-yl)methanol typically involves the tosylation of indole derivatives. One common method is the reaction of indole with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting tosylated indole is then subjected to reduction using a reducing agent such as sodium borohydride to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as column chromatography or recrystallization to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
(1-Tosyl-1H-indol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or ketone.
Reduction: The compound can be reduced to form the corresponding indole derivative without the tosyl group.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the tosyl group under basic conditions.
Major Products Formed
Oxidation: Formation of (1-tosyl-1H-indol-3-yl)aldehyde or ketone.
Reduction: Formation of 1H-indol-3-ylmethanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Tosyl-1H-indol-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
1H-Indol-3-ylmethanol: Lacks the tosyl group, making it less reactive and stable.
1-Tosyl-1H-indol-3-yl)ethanone: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness
(1-Tosyl-1H-indol-3-yl)methanol is unique due to the presence of both the tosyl group and the hydroxyl group. This combination enhances its stability, reactivity, and potential for various chemical transformations. The compound’s versatility makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research .
Properties
IUPAC Name |
[1-(4-methylphenyl)sulfonylindol-3-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-12-6-8-14(9-7-12)21(19,20)17-10-13(11-18)15-4-2-3-5-16(15)17/h2-10,18H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYYOOZRBUTQBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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